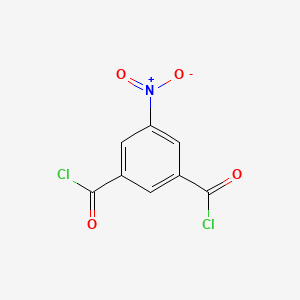

5-Nitroisophthaloyl chloride

Description

5-Nitroisophthaloyl chloride is a nitro-substituted diacyl chloride derived from isophthalic acid. Its structure features two acyl chloride groups at the 1- and 3-positions of the benzene ring and a nitro group at the 5-position. This compound is synthesized via the reaction of 5-nitroisophthalic acid with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) .

Properties

IUPAC Name |

5-nitrobenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO4/c9-7(12)4-1-5(8(10)13)3-6(2-4)11(14)15/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIVUAREQFICPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)Cl)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158680 | |

| Record name | 5-Nitroisophthaloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-30-7 | |

| Record name | 5-Nitro-1,3-benzenedicarbonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13438-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroisophthaloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroisophthaloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroisophthaloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitroisophthaloyl chloride is typically synthesized from 5-nitroisophthalic acid. The process involves the reaction of 5-nitroisophthalic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the conversion. The reaction can be represented as follows:

C8H5NO6 (5-nitroisophthalic acid) + 2 SOCl2 → C8H3Cl2NO4 (5-nitroisophthaloyl chloride) + 2 SO2 + 2 HCl

The reaction is usually performed in an inert solvent such as dichloromethane, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitroisophthaloyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-nitroisophthalic acid and hydrochloric acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.

Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products:

Substitution Reactions: Amides, esters, and thioesters.

Reduction Reactions: 5-Amino-1,3-benzenedicarbonyl chloride.

Hydrolysis: 5-Nitroisophthalic acid.

Scientific Research Applications

Chemistry: 5-Nitroisophthaloyl chloride is used as a building block in the synthesis of various organic compounds, including polymers and dyes. It is also employed in the preparation of functionalized materials for chemical sensors and catalysts.

Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and antimicrobial agents. The compound’s ability to form stable complexes with biomolecules makes it useful in drug design and development.

Industry: The compound is used in the production of high-performance polymers, such as aramids, which are employed in the manufacture of heat-resistant and strong materials like Kevlar®. It is also used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-nitroisophthaloyl chloride primarily involves its reactivity towards nucleophiles. The electrophilic carbon atoms in the carbonyl chloride groups are susceptible to nucleophilic attack, leading to the formation of various substituted products. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

*Note: The exact structure of "4-dinitrobenzoyl chloride" is ambiguous in the evidence; it may refer to a mono-nitro or di-nitro derivative.

Biological Activity

5-Nitroisophthaloyl chloride (C8H3Cl2NO4) is an aromatic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and polymer science. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H3Cl2NO4

- CAS Number : 13438-30-7

- Molecular Weight : 232.02 g/mol

This compound is characterized by the presence of a nitro group and two acyl chloride functionalities, which contribute to its reactivity and biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interactions with cellular components. Key mechanisms include:

- Protein Kinase Inhibition : Recent studies have indicated that derivatives of isophthalic acid, including this compound, can act as inhibitors of protein kinases. These enzymes play crucial roles in cell signaling and regulation, making them significant targets in cancer therapy. For instance, compounds derived from isophthalic acid have shown antiproliferative effects against several cancer cell lines, including liver (HepG2), breast (MCF-7), and leukemia cells (K562) with IC50 values ranging from 3.42 µM to 8.84 µM .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, disrupting bacterial cell membranes, which is critical for developing new antibiotics .

- Complement System Modulation : Research indicates that this compound can inhibit the complement system, which plays a role in immune responses. This inhibition can be beneficial in treating autoimmune diseases where complement activation leads to tissue damage .

In Vitro Studies

A study investigating the cytotoxic effects of various isophthalic derivatives found that this compound significantly inhibited cell proliferation across multiple cancer cell lines. The results are summarized in Table 1:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 8.84 |

| This compound | MCF-7 | 4.91 |

| This compound | K562 | 3.42 |

These findings highlight the compound's potential as a therapeutic agent for various cancers.

In Vivo Studies

In vivo studies have demonstrated that compounds related to this compound possess significant complement-inhibiting activity. For example, a Forssman shock test showed that intraperitoneal administration of related compounds resulted in a notable increase in survival rates among treated guinea pigs compared to controls . The results are presented in Table 2:

| Test Group | Survival Rate (%) |

|---|---|

| Control | 30 |

| Treated | 80 |

Q & A

Q. Table 1: Synthesis Conditions

| Reagent | Quantity | Conditions | Yield |

|---|---|---|---|

| 5-Nitroisophthalic acid | 25.0 g | Reflux with SOCl₂ + DMF catalyst | 90-95% |

| Thionyl chloride (SOCl₂) | 80 mL | Nitrogen atmosphere, 70-80°C | - |

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Exposure Response:

- Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing.

- Eye Exposure: Flush with water for 20 minutes; seek medical attention.

- Inhalation: Move to fresh air; administer oxygen if breathing is labored.

- Storage: Keep in a corrosive-resistant container with a tight seal, stored in a cool, dry, ventilated area .

Basic: Which spectroscopic techniques effectively characterize this compound, and what are the key spectral signatures?

Methodological Answer:

- FT-IR: Strong absorption at ~1750 cm⁻¹ (C=O stretch of acyl chloride) and ~1520 cm⁻¹ (asymmetric NO₂ stretch).

- ¹H NMR: Aromatic protons appear as multiplets at δ 8.5–9.0 ppm; absence of -OH peaks confirms conversion from carboxylic acid.

- ¹³C NMR: Carbonyl carbons resonate at δ 165–170 ppm; nitro-group carbons appear at δ 145–150 ppm.

- Polarimetry: For chiral derivatives, specific optical rotation ([α]D) confirms enantiopurity .

Q. Table 2: Spectral Data

| Technique | Key Peaks/Signals |

|---|---|

| FT-IR | 1750 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |

| ¹H NMR | δ 8.5–9.0 ppm (aromatic H) |

| ¹³C NMR | δ 165–170 ppm (C=O) |

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for derivatives of this compound?

Methodological Answer:

- Comparative Analysis: Cross-reference with literature data for analogous compounds (e.g., nitroaromatic acyl chlorides) .

- Impurity Check: Use HPLC or GC-MS to detect unreacted starting materials or side products.

- Deuterated Solvent Effects: Confirm solvent peaks are not misinterpreted (e.g., residual DMSO-d6 at δ 2.50 ppm).

- Dynamic NMR: For temperature-dependent splitting, assess rotational barriers or conformational isomerism .

Advanced: What role does this compound play in synthesizing hyperbranched polymers, and how do reaction parameters influence polymer architecture?

Methodological Answer:

The compound acts as a key monomer in AB₂-type hyperbranched polymers. For example, Friedel-Crafts acylation with anisole (AlCl₃ catalyst) produces nitro-functionalized intermediates. Subsequent demethylation and reduction yield phenolic amines, which react with fluorinated anhydrides to form thermally stable polymers. Critical parameters:

- Stoichiometry: Excess acyl chloride ensures complete functionalization.

- Catalyst Loading: AlCl₃ (10 mol%) optimizes electrophilic substitution.

- Temperature: Controlled stepwise heating (25°C → 120°C) prevents crosslinking .

Advanced: How does the nitro group in this compound influence its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

The nitro group acts as a meta-directing, electron-withdrawing group, enhancing the electrophilicity of the acyl chloride. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may sterically hinder bulkier reagents. Kinetic studies show second-order dependence on nucleophile concentration in polar aprotic solvents (e.g., THF). Competing hydrolysis can occur in protic solvents, necessitating anhydrous conditions .

Advanced: What computational methods are suitable for modeling the electronic structure of this compound, and how do they align with experimental data?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to model bond angles, charge distribution, and frontier molecular orbitals. Compare computed IR/NMR spectra with experimental data to validate models.

- Molecular Dynamics: Simulate solvation effects in THF or DMF to predict reaction pathways.

- TD-DFT: Predict UV-Vis absorption spectra for nitro → π* transitions (~300 nm), correlating with experimental λmax .

Advanced: How can researchers mitigate degradation of this compound during long-term storage?

Methodological Answer:

- Storage Conditions: Store under argon at –20°C in amber glass to prevent photodegradation.

- Stabilizers: Add molecular sieves (3Å) to adsorb moisture.

- Purity Monitoring: Conduct quarterly FT-IR checks; reappearance of –OH peaks (3400 cm⁻¹) indicates hydrolysis.

- Reactivation: Reflux with SOCl₂ to regenerate the acyl chloride from hydrolyzed byproducts .

Advanced: What strategies optimize the yield of this compound derivatives in multi-step syntheses (e.g., amidation followed by cyclization)?

Methodological Answer:

- Stepwise Quenching: After amidation, neutralize HCl byproducts with NaHCO₃ before cyclization.

- Microwave Assistance: Use microwave irradiation (100°C, 30 min) to accelerate cyclization kinetics.

- Protecting Groups: Temporarily protect reactive sites (e.g., nitro reduction with H₂/Pd-C) to prevent side reactions .

Advanced: How does the steric and electronic profile of this compound compare to other nitroaromatic acyl chlorides in supramolecular chemistry applications?

Methodological Answer:

- Steric Effects: The isophthaloyl backbone provides a rigid, planar structure ideal for π-stacking in host-guest systems.

- Electronic Effects: Higher electron deficiency (vs. 3-nitro derivatives) enhances binding to electron-rich macrocycles (e.g., cucurbiturils).

- Comparative Studies: XRD analysis shows shorter C=O···H-N hydrogen bonds (1.8 Å vs. 2.1 Å in non-nitro analogs), indicating stronger interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.